molecular formula C8H11IN2O B12823105 (5-Iodo-2-methoxybenzyl)hydrazine

(5-Iodo-2-methoxybenzyl)hydrazine

Cat. No.: B12823105
M. Wt: 278.09 g/mol
InChI Key: VOMFUKCRDDTQDS-UHFFFAOYSA-N
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Description

Key Identifiers:

Property Value Source
Molecular formula C₈H₁₁IN₂O Derived
Molecular weight 294.09 g/mol Calculated
CAS Registry Number Not publicly available -
Alternative names 2-Methoxy-5-iodobenzylhydrazine Analogous

The methoxy group (-OCH₃) at position 2 and iodine at position 5 follow ortho/para-directing rules in electrophilic substitution. The hydrazine moiety’s lone pairs enable coordination with transition metals or participation in condensation reactions. Structural analogs, such as 5-iodo-2-methoxyaniline (CAS 77770-09-3), share similar substitution patterns but lack the hydrazine group.

Historical Development in Organoiodine Chemistry

The synthesis of iodinated aromatic compounds gained momentum in the late 20th century, driven by their utility in radiolabeling and cross-coupling reactions. (5-Iodo-2-methoxybenzyl)hydrazine emerged as part of efforts to create stabilized iodine-containing intermediates for pharmaceuticals.

Milestones:

  • Early iodination methods : Electrophilic iodination using I₂/HIO₃ in acetic acid, applied to methoxy-substituted benzaldehydes.
  • Hydrazine incorporation : Adaptation of Gabriel synthesis to attach hydrazine groups to iodobenzyl bromides.
  • Modern applications : Use in Suzuki-Miyaura couplings, where the iodine atom serves as a leaving group for palladium-catalyzed cross-couplings.

A notable advancement is the use of related iodinated hydrazines in radiopharmaceuticals. For example, cycloSaligenyl monophosphates of 5-iodo-2′-deoxyuridine (IUdR) were developed for targeted cancer therapy, leveraging iodine’s beta-emission properties. While (5-Iodo-2-methoxybenzyl)hydrazine itself isn’t radioactive, its structural framework informs the design of such compounds.

Position Within Hydrazine Derivative Classifications

Hydrazine derivatives are classified by their substitution patterns and applications:

Class Example Key Feature
Arylhydrazines (5-Iodo-2-methoxybenzyl)hydrazine Aromatic backbone
Alkylhydrazines Methylhydrazine Aliphatic chain
Heterocyclic 1,2,4-Triazoles Cyclic structures

Functional Role:

  • Nucleophilic reactivity : The -NH-NH₂ group participates in cyclocondensation with carbonyl compounds to form pyrazoles or indoles.
  • Metal coordination : Acts as a bidentate ligand in coordination chemistry, stabilizing metal complexes for catalysis.
  • Pharmaceutical intermediates : Used in synthesizing antitumor agents (e.g., analogs of 5-iodo-2-methoxyaniline).

Comparative analysis with (5-Chloro-2-methoxybenzyl)hydrazine (CAS not listed) highlights iodine’s superior leaving-group ability in nucleophilic aromatic substitution, enhancing utility in fine chemical synthesis.

Properties

Molecular Formula

C8H11IN2O

Molecular Weight

278.09 g/mol

IUPAC Name

(5-iodo-2-methoxyphenyl)methylhydrazine

InChI

InChI=1S/C8H11IN2O/c1-12-8-3-2-7(9)4-6(8)5-11-10/h2-4,11H,5,10H2,1H3

InChI Key

VOMFUKCRDDTQDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)I)CNN

Origin of Product

United States

Preparation Methods

Synthesis via Halogenation of Methoxybenzyl Hydrazine Precursors

One common approach involves starting from 2-methoxybenzyl hydrazine or its protected derivatives, followed by selective iodination at the 5-position of the aromatic ring. This method requires careful control of reaction conditions to avoid over-iodination or degradation of the hydrazine group.

This approach is supported by literature on iodination of methoxy-substituted aromatic compounds, where regioselectivity is achieved by directing effects of the methoxy group.

Synthesis via Nucleophilic Substitution of 5-Iodo-2-methoxybenzyl Halides with Hydrazine

Another effective method involves preparing 5-iodo-2-methoxybenzyl halides (typically bromides) followed by nucleophilic substitution with hydrazine hydrate.

  • Step 1: Synthesis of 5-iodo-2-methoxybenzyl bromide from 2-methoxybenzyl alcohol via iodination of the aromatic ring (using silver trifluoroacetate and iodine) and bromination of the benzylic alcohol (using PBr3).
  • Step 2: Reaction of the benzyl bromide with hydrazine hydrate under reflux or controlled temperature to yield (5-iodo-2-methoxybenzyl)hydrazine.

This method benefits from the availability of benzyl halides and the nucleophilicity of hydrazine, but requires careful control to minimize dialkylation or side reactions.

Reduction of Diazonium Salts Derived from 5-Iodo-2-methoxyanilines

A classical approach to aromatic hydrazines involves diazotization of the corresponding aniline derivatives followed by reduction.

  • Step 1: Diazotization of 5-iodo-2-methoxyaniline with sodium nitrite in acidic aqueous solution at low temperature.
  • Step 2: Reduction of the diazonium salt using reducing agents such as tin(II) chloride (SnCl2) to yield the hydrazine derivative.

This method is well-documented for methoxyphenylhydrazines but has limitations due to the thermal instability of methoxyphenyldiazonium salts and the use of heavy metal reducing agents, which pose environmental and industrial challenges.

Direct Hydrazinolysis of 5-Iodo-2-methoxybenzyl Esters or Amides

Hydrazinolysis of esters or amides derived from 5-iodo-2-methoxybenzoic acid can yield the corresponding hydrazides, which can be further reduced or modified to hydrazines.

  • Example: Refluxing methyl 5-iodo-2-methoxybenzoate with hydrazine hydrate in methanol for several hours produces 5-iodo-2-methoxybenzohydrazide, which can be converted to hydrazine derivatives.

This method is useful for preparing hydrazide intermediates but requires additional steps to obtain the benzyl hydrazine.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations Yield Range (%)
Halogenation of methoxybenzyl hydrazine 2-Methoxybenzyl hydrazine I2 or NIS, mild acidic/neutral conditions Direct iodination, regioselective Sensitive to over-iodination Not widely reported
Nucleophilic substitution of benzyl halide 5-Iodo-2-methoxybenzyl bromide Hydrazine hydrate, reflux or mild heat Straightforward, good control Possible dialkylation, requires halide synthesis 25–60% (reported)
Reduction of diazonium salt 5-Iodo-2-methoxyaniline NaNO2, HCl, SnCl2 (reducing agent) Classical, well-established Heavy metal waste, thermal instability Moderate, variable
Hydrazinolysis of esters Methyl 5-iodo-2-methoxybenzoate Hydrazine hydrate, reflux in methanol Access to hydrazide intermediates Multi-step to hydrazine, longer process 70–90% for hydrazides

Chemical Reactions Analysis

Types of Reactions

(5-Iodo-2-methoxybenzyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

(5-Iodo-2-methoxybenzyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Iodo-2-methoxybenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Substituent Effects on Reactivity and Stability

Compound Name Substituents (Position) Key Features Reference
(5-Iodo-2-methoxybenzyl)hydrazine -I (5), -OCH₃ (2) Electron-withdrawing iodine enhances electrophilicity; methoxy stabilizes via resonance.
(2-Methoxy-5-methylphenyl)hydrazine HCl -CH₃ (5), -OCH₃ (2) Methyl group increases lipophilicity; hydrochloride salt improves aqueous solubility.
5-Butyl-2-(2-methoxybenzylidene)hydrazinyl-thiazol-4-one -OCH₃ (2), thiazole ring Thiazole introduces heterocyclic rigidity; hydrazone linkage enables conjugation.
N-{2-[2-(5-Nitroindol-3-yl)hydrazinyl]-2-oxoethyl}benzamide -NO₂ (indole), benzamide Nitro group enhances acidity; benzamide supports hydrogen bonding.
  • Electronic Effects : The iodine in (5-Iodo-2-methoxybenzyl)hydrazine withdraws electrons, increasing the electrophilicity of the benzyl carbon compared to methyl or methoxy substituents . This property facilitates nucleophilic additions or substitutions.
  • Steric Considerations : Iodine’s larger atomic radius (1.98 Å vs. 0.73 Å for CH₃) may hinder reactions at the ortho position, unlike smaller substituents in analogs like (2-methoxy-5-methylphenyl)hydrazine .

Physicochemical Properties

Property (5-Iodo-2-methoxybenzyl)hydrazine (2-Methoxy-5-methylphenyl)hydrazine HCl 5-Butyl-2-(2-methoxybenzylidene)hydrazinyl-thiazol-4-one
Molecular Weight (g/mol) ~276.06 188.66 ~307.45
Solubility Low in water; moderate in DMSO High in water (HCl salt) Soluble in polar aprotic solvents (e.g., DMF)
Melting Point Not reported Not reported 160–165°C (decomposes)
  • Solubility Trends : The iodine substituent reduces aqueous solubility compared to hydrochloride salts . Thiazole derivatives exhibit better solubility in organic solvents due to heterocyclic polarity .

Q & A

Basic Research Questions

Q. How can the synthesis of (5-Iodo-2-methoxybenzyl)hydrazine be optimized for higher yield and purity?

  • Methodological Answer :

  • Use hydrazine hydrate in acidic conditions (e.g., HCl) to facilitate nucleophilic substitution or condensation reactions. Recrystallization from polar solvents like methanol improves purity .
  • Control stoichiometry and reaction time (e.g., 18 hours at room temperature for analogous hydrazide derivatives) .
  • Monitor intermediates via TLC or HPLC to ensure reaction completion before isolation .

Q. What analytical techniques are recommended for characterizing (5-Iodo-2-methoxybenzyl)hydrazine?

  • Methodological Answer :

  • UV-Vis spectroscopy (absorption maxima at 526–546 nm for hydrazine quantification) .
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the benzyl and methoxy groups .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation analysis .
  • XRD to determine crystallinity, especially for inorganic hydrazine derivatives .

Q. What safety protocols are essential when handling (5-Iodo-2-methoxybenzyl)hydrazine?

  • Methodological Answer :

  • Adhere to OSHA exposure limits (≤1 ppm hydrazine vapor) and use fume hoods with HEPA filters .
  • Wear PPE (gloves, goggles, lab coats) due to Group 2A carcinogenicity (IARC classification) .
  • Store in inert atmospheres to prevent oxidation or decomposition .

Advanced Research Questions

Q. How do computational studies inform the design of hydrazine derivatives in catalytic applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) predicts activation barriers for cycloreversion steps in hydrazine-catalyzed reactions. For example, [2.2.2]-bicyclic hydrazines show lower activation energy (~15–20 kJ/mol reduction) compared to [2.2.1] analogs, enhancing catalytic efficiency .
  • Solvent effects and substituent electronic properties (e.g., methoxy groups) are modeled to optimize transition states .

Q. What mechanisms underlie the catalytic decomposition of (5-Iodo-2-methoxybenzyl)hydrazine for hydrogen production?

  • Methodological Answer :

  • Decomposition pathways depend on activation form :
  • Thermal activation (200–300°C) yields N₂ and H₂ via N–N bond cleavage .
  • Catalytic activation (e.g., MoSe2/CdS-CdSe composites) promotes H₂ evolution through electron-hole separation at heterojunctions .
  • Kinetic studies show hydrazine monohydrate enhances phase modulation in catalysts (e.g., hexagonal to cubic MoSe2) .

Q. How can the thermophysical properties of hydrazine derivatives be experimentally determined?

  • Methodological Answer :

  • Natural convection setups measure properties under varied pressures (0.1–10 MPa) and temperatures (20–300°C). Example data for liquid hydrazine:
PropertyValue RangeConditions
Density1.01–1.10 g/cm³25–100°C, 1 atm
Viscosity0.9–1.5 mPa·s25–150°C
Thermal Conductivity0.18–0.25 W/m·K50–200°C
  • Differential Scanning Calorimetry (DSC) identifies decomposition exotherms (e.g., ~300°C for ferrite formation in sulfite hydrazine complexes) .

Data Contradictions and Resolution

Q. How can discrepancies in hydrazine toxicity studies be resolved for risk assessment?

  • Methodological Answer :

  • Species-specific exposure models : Rodent studies (e.g., 5 ppm hydrazine causes mortality in dogs/mice but not hamsters) require extrapolation to humans using allometric scaling .
  • Oxidative stress assays (e.g., DNA damage via comet assays) clarify mechanisms beyond carcinogenicity classifications .

Q. Why do catalytic efficiencies vary among hydrazine derivatives in hydrogen evolution reactions?

  • Methodological Answer :

  • Surface-active sites : MoSe2 edges exhibit higher HER activity (ΔG_H* ≈ 0 eV) than basal planes, modulated by hydrazine-induced phase transitions .
  • Electron donation : Electron-withdrawing groups (e.g., iodo, methoxy) on benzyl hydrazines alter metal-ligand charge transfer in catalysts .

Key Research Gaps

  • Structure-activity relationships for iodine substituents in modulating hydrazine redox behavior.
  • Green alternatives to hydrazine-based monopropellants (e.g., HNF/water blends) to mitigate toxicity .

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